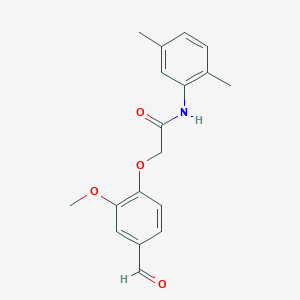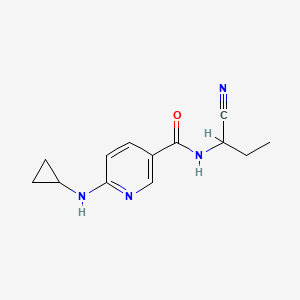
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes.
科学研究应用
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been used in a variety of scientific research applications due to its ability to selectively activate the A1 adenosine receptor. This receptor is involved in a number of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. This compound has been shown to have potential applications in the treatment of cardiovascular disease, Parkinson's disease, and other neurological disorders.
作用机制
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP). This results in a variety of downstream effects, including the inhibition of neurotransmitter release and the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are mediated by the activation of the A1 adenosine receptor. These effects include the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune function. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide for lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively activate this receptor without affecting other adenosine receptors or other signaling pathways. However, this compound's potency and selectivity can also be a limitation, as it may require higher concentrations than other agonists in order to achieve the desired effects.
未来方向
There are a number of future directions for research on N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and its potential applications in scientific research. One area of focus is the development of more potent and selective A1 adenosine receptor agonists that can be used in lower concentrations. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound and the downstream effects of A1 adenosine receptor activation.
合成方法
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The first step involves the reaction of 3-cyanopyridine with propylamine to form N-(1-cyanopropyl)pyridine-3-carboxamide. This intermediate is then reacted with cyclopropylamine to form this compound.
属性
IUPAC Name |
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(7-14)17-13(18)9-3-6-12(15-8-9)16-11-4-5-11/h3,6,8,10-11H,2,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVWFAPTSSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
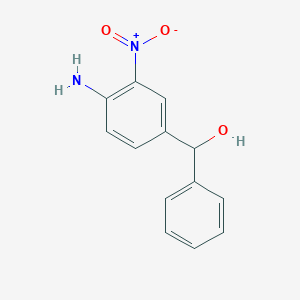
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)

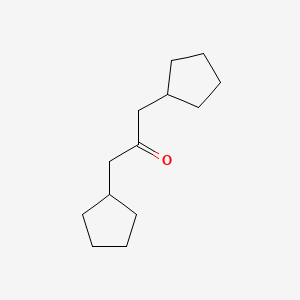
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

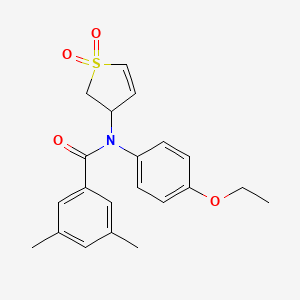

![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
